Pentadecanoyl chloride (CAS: 17746-08-6) is the acyl chloride derivative of pentadecanoic acid, a 15-carbon saturated fatty acid. As a reactive acylating agent, it serves as a crucial building block for the covalent introduction of the C15 pentadecanoyl group onto nucleophiles such as alcohols and amines. Its primary procurement value lies in its role as a precursor for synthesizing specialized lipids, surfactants, and signaling molecules where the specific odd-numbered chain length is a critical determinant of the final product's physicochemical properties and biological activity. Unlike more common even-chain acyl chlorides, its utility is concentrated in applications requiring precise control over hydrophobicity and molecular packing.
Substituting Pentadecanoyl chloride with more common, even-numbered analogs like myristoyl chloride (C14) or palmitoyl chloride (C16) is often unviable. The odd-numbered C15 alkyl chain imparts distinct physicochemical properties to its derivatives, which are critical in self-assembling systems and biologically active molecules. For instance, in liquid crystals and self-assembled monolayers, the difference of a single methylene group between a C15 and a C16 chain significantly alters molecular packing, phase transition temperatures, and layer spacing. Similarly, in quorum sensing research, bacterial receptors can exhibit high specificity for N-acyl homoserine lactones with a particular chain length; substituting N-pentadecanoyl-L-homoserine lactone (C15-HSL) with a C14 or C16 analog can dramatically reduce or eliminate the desired biological response. Therefore, for applications sensitive to alkyl chain length, direct substitution is not a chemically or functionally equivalent option.
Pentadecanoyl chloride is a direct and necessary precursor for the synthesis of N-pentadecanoyl-L-homoserine lactone (C15-HSL), a quorum-sensing molecule produced by bacteria like *Yersinia pseudotuberculosis*. In reporter assays, C15-HSL demonstrates high potency, inducing GFP production in a *P. putida* reporter strain at nanomolar concentrations. For example, a concentration of just 0.094 nM of C15-HSL is sufficient to induce a response. This high, chain-length-specific activity cannot be achieved by substituting with even-chain acyl chlorides like palmitoyl chloride (C16) or myristoyl chloride (C14), as the bacterial receptors are highly tuned to the specific length of the acyl chain.
| Evidence Dimension | Biological Activity (EC50/Activation Concentration) |
| Target Compound Data | Derivative (C15-HSL) activates quorum sensing reporter at 0.094 nM |
| Comparator Or Baseline | Even-chain analogs (e.g., C14-HSL, C16-HSL) show different or no activity at equivalent concentrations in specific bacterial systems. |
| Quantified Difference | Demonstrates nanomolar-level activity, highlighting the necessity of the precise C15 chain for biological recognition. |
| Conditions | Induction of GFP in a *P. putida* F117 reporter strain expressing the pKR-C12 quorum-sensing operon. |
For researchers synthesizing probes or modulators for specific quorum sensing pathways, using the correct odd-chain acyl chloride is non-negotiable for achieving biological relevance and activity.
The odd-numbered alkyl chain of pentadecanoyl chloride is critical for synthesizing certain ionic liquid crystals with unique phase behavior not observed in their even-chain counterparts. For example, in a series of 1-alkyl-3-methylimidazolium tetrachlorocuprate(II) salts, the C15 derivative was found to exhibit a thermotropic cubic phase, a rare and distinct mesophase. In contrast, the more common C12, C14, C16, and C18 analogs in the same family form conventional smectic A phases. This demonstrates that the odd-chain length directly enables a different, more complex molecular packing arrangement.
| Evidence Dimension | Mesophase Type |
| Target Compound Data | Derivative with C15 chain forms a thermotropic cubic phase. |
| Comparator Or Baseline | Derivatives with C12, C14, C16, C18 chains form smectic A phases. |
| Quantified Difference | Qualitative difference in liquid crystal phase (Cubic vs. Smectic A). |
| Conditions | Homologous series of 1-alkyl-3-methylimidazolium tetrachlorocuprate(II) salts. |
This makes pentadecanoyl chloride an essential precursor for developing advanced materials where specific, non-lamellar liquid crystal phases are required for applications in catalysis or structured electrolytes.
Pentadecanoyl chloride is reliably synthesized from its parent carboxylic acid, pentadecanoic acid, using standard chlorinating agents like thionyl chloride. A representative synthesis treats pentadecanoic acid (1.0 eq) with thionyl chloride (~0.54 eq) at 80-90°C to yield the target acyl chloride. The resulting pentadecanoyl chloride can then be used in subsequent reactions, such as esterification with β-phenoxyethylalcohol, to produce the final product in high yield (e.g., 78% recrystallized yield for β-phenoxyethyl pentadecanoate). This demonstrates its utility as a process-compatible intermediate that follows established, high-yielding reaction pathways common to other long-chain acyl chlorides.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | Used as an intermediate to produce β-phenoxyethyl pentadecanoate with a 78% final yield after recrystallization. |
| Comparator Or Baseline | Standard Schotten-Baumann and related acylation reactions. |
| Quantified Difference | Not a direct comparison, but demonstrates high efficiency in a standard, documented synthetic procedure. |
| Conditions | Reaction of pentadecanoyl chloride with β-phenoxyethylalcohol in benzene with pyridine. |
Procurement can be confident that this reagent is compatible with well-established synthetic protocols for acylation, ensuring predictable reactivity and integration into existing laboratory workflows.
As a direct precursor to C15-HSL, this compound is the required starting material for synthesizing molecular probes to study or inhibit quorum sensing in bacteria that utilize this specific signaling molecule, such as *Yersinia pseudotuberculosis*. Its use is critical where biological specificity to the C15 chain is paramount.
This reagent is the logical choice for creating specialized ionic liquid crystals designed to exhibit cubic mesophases. These materials are of interest for applications requiring isotropic properties or complex nano-structuring, which cannot be achieved with the smectic phases formed by common even-chain analogs.
Pentadecanoyl chloride can be used to synthesize a variety of C15-containing lipids (e.g., triglycerides, phospholipids) for use as internal standards in mass spectrometry-based lipidomics. Since odd-chain fatty acids are less common in many biological systems, C15-labeled lipids serve as excellent internal controls for quantification.
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